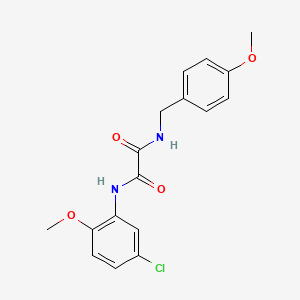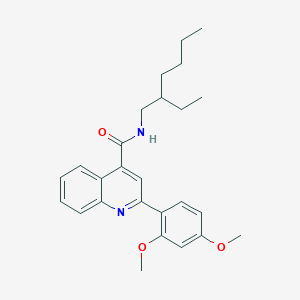
N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxybenzyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxybenzyl)ethanediamide, also known as CMEP, is a small molecule antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is a G protein-coupled receptor that is involved in the regulation of synaptic plasticity, learning, and memory. CMEP has been extensively studied as a tool compound for investigating the role of mGluR5 in various physiological and pathological conditions.
Mécanisme D'action
N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxybenzyl)ethanediamide acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of synaptic plasticity and neuronal excitability. By blocking the activity of this receptor, N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxybenzyl)ethanediamide can modulate the release of neurotransmitters such as glutamate and dopamine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neurotransmitter release, and the modulation of neuronal excitability. N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxybenzyl)ethanediamide has also been shown to have anti-inflammatory effects and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxybenzyl)ethanediamide is a highly selective and potent antagonist of the mGluR5 receptor, which makes it a valuable tool compound for investigating the role of this receptor in various physiological and pathological conditions. However, N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxybenzyl)ethanediamide has some limitations, including its poor solubility in water and its relatively short half-life in vivo.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxybenzyl)ethanediamide and its role in various diseases and conditions. One area of interest is the development of more potent and selective mGluR5 antagonists that can be used as therapeutic agents for the treatment of various diseases. Another area of interest is the investigation of the role of mGluR5 in the regulation of immune function and inflammation, which could lead to the development of new therapies for autoimmune diseases and other inflammatory conditions. Finally, the development of new imaging techniques for visualizing the activity of mGluR5 in vivo could provide valuable insights into the role of this receptor in health and disease.
Méthodes De Synthèse
N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxybenzyl)ethanediamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected diamine with the protected benzyl bromide. The final deprotection step yields N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxybenzyl)ethanediamide as a white solid with a high degree of purity.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxybenzyl)ethanediamide has been used in a wide range of scientific research applications, including the investigation of mGluR5 function in neurodegenerative diseases, psychiatric disorders, addiction, and pain. N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to be effective in reducing the symptoms of various diseases, including Parkinson's disease, Alzheimer's disease, schizophrenia, and drug addiction. It has also been shown to have analgesic effects in animal models of neuropathic pain.
Propriétés
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-23-13-6-3-11(4-7-13)10-19-16(21)17(22)20-14-9-12(18)5-8-15(14)24-2/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHFPTDMMHYWFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-2-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4967409.png)
![N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide](/img/structure/B4967419.png)
![N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B4967427.png)
![4-fluoro-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]benzamide](/img/structure/B4967431.png)
![1-(2,4-difluorophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4967442.png)
![methyl 4-(5-{[4-(4-methoxybenzyl)-3-oxo-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4967443.png)



![1'-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4967493.png)
![4-hydroxy-N-phenyl-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4967494.png)

![3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N,N-dimethyl-1-propanamine](/img/structure/B4967497.png)